

Application Notes and Protocols for Isoxazole Carboxylic Acid Derivatives in Agrochemical Research

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Compound of Interest

Compound Name: *3-propylisoxazole-5-carboxylic acid*

Cat. No.: B087029

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Introduction

Isoxazole derivatives represent a significant class of heterocyclic compounds with broad applications in the agrochemical industry.^{[1][2][3]} The inherent biological activity of the isoxazole scaffold has been leveraged to develop potent herbicides and fungicides.^{[1][4][5][6]} Carboxylic acid derivatives of isoxazoles, particularly isoxazole-5-carboxamides, have shown promising pre-emergent and post-emergent herbicidal activity against various weeds and notable fungicidal effects against several plant pathogens.^{[4][7][8]} This document provides an overview of the application of **3-propylisoxazole-5-carboxylic acid** and its derivatives in agrochemical research, including generalized experimental protocols and potential mechanisms of action based on related isoxazole compounds.

Due to the limited publicly available data specifically for **3-propylisoxazole-5-carboxylic acid**, the information presented herein is largely based on studies of structurally similar isoxazole derivatives, such as N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides and 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides.^{[7][9]} Researchers should consider these protocols and notes as a foundational guide for initiating studies with **3-propylisoxazole-5-carboxylic acid** and its derivatives.

Data Presentation

The following tables summarize quantitative data for representative isoxazole derivatives from agrochemical research. This data is intended to provide a reference for the potential efficacy of this class of compounds.

Table 1: Herbicidal Activity of an Isoxazole Derivative

| Compound | Target Enzyme | EC50 Value (μM) | Target Weed(s) | Reference |
|--------------------------------------|--|-----------------|---|-----------|
| II-05 (ring-opening product of I-05) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 1.05 | Echinochloa crusgalli, Abutilon theophrasti | [9][10] |

Table 2: Fungicidal Activity of an Isoxazole Pyrazole Carboxylate

| Compound | Target Fungi | EC50 Value (μg/mL) | Reference |
|------------------------|--------------------|--------------------|-----------|
| 7ai | Rhizoctonia solani | 0.37 | [11][12] |
| Alternaria porri | 2.24 | [12] | |
| Marssonina coronaria | 3.21 | [12] | |
| Cercospora petroselini | 10.29 | [12] | |

Experimental Protocols

Protocol 1: General Synthesis of 3-Alkylisoxazole-5-Carboxylic Acid Derivatives (Amides)

This protocol describes a general method for the synthesis of isoxazole carboxamides, which can be adapted for **3-propylisoxazole-5-carboxylic acid**.

Materials:

- **3-Propylisoxazole-5-carboxylic acid**

- Thionyl chloride or oxalyl chloride
- An appropriate amine (e.g., substituted benzylamine)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine (Et₃N) or other non-nucleophilic base
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- Acid Chloride Formation:
 - Dissolve **3-propylisoxazole-5-carboxylic acid** (1 equivalent) in anhydrous DCM.
 - Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
 - Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
 - Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
- Amide Coupling:
 - Dissolve the resulting acid chloride in fresh anhydrous DCM.

- In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
- Add the acid chloride solution dropwise to the amine solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-16 hours.
- Work-up and Purification:
 - Quench the reaction with a saturated solution of sodium bicarbonate.
 - Separate the organic layer and wash sequentially with water and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired isoxazole carboxamide.

Protocol 2: In Vitro Herbicidal Activity Assay (Whole Plant Assay)

This protocol outlines a method to assess the pre- and post-emergent herbicidal activity of test compounds.

Materials:

- Seeds of target weed species (e.g., *Portulaca oleracea*, *Abutilon theophrasti*)[9]
- Pots or trays with sterile soil mix
- Test compound dissolved in a suitable solvent (e.g., acetone or DMSO) with a surfactant
- Control solution (solvent and surfactant only)
- Positive control herbicide (e.g., butachlor)[9]
- Growth chamber with controlled light, temperature, and humidity
- Spray chamber

Procedure:

- Pre-emergent Application:
 - Sow seeds of the target weed species in pots.
 - Prepare different concentrations of the test compound solution.
 - Evenly spray the soil surface with the test solutions, control solution, and positive control.
 - Place the pots in a growth chamber.
 - After a set period (e.g., 14-21 days), assess the percentage of inhibition of seed germination and seedling growth compared to the control.
- Post-emergent Application:
 - Sow seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
 - Spray the foliage of the seedlings evenly with the test solutions, control solution, and positive control.
 - Return the pots to the growth chamber.
 - After a set period (e.g., 7-14 days), visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) and record the percentage of injury or growth reduction compared to the control.

Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol describes a method to evaluate the fungicidal activity of a compound against various plant pathogenic fungi.

Materials:

- Cultures of target fungi (e.g., *Alternaria alternata*, *Botrytis cinerea*, *Fusarium culmorum*)[6][8]
- Potato Dextrose Agar (PDA) medium

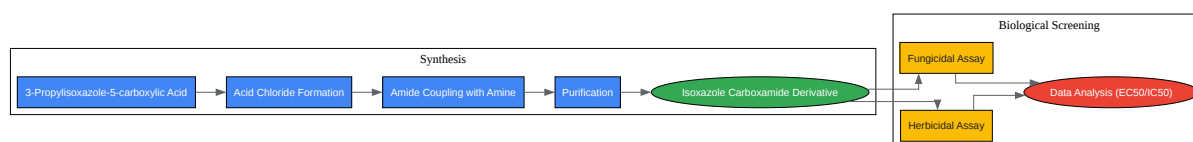
- Test compound dissolved in a suitable solvent (e.g., DMSO)
- Sterile petri dishes
- Sterile cork borer
- Incubator

Procedure:

- Preparation of Amended Media:
 - Prepare PDA medium and sterilize it by autoclaving.
 - Cool the medium to approximately 45-50 °C.
 - Add the test compound solution at various concentrations to the molten PDA to achieve the desired final concentrations. Also prepare a control plate with the solvent only.
 - Pour the amended PDA into sterile petri dishes and allow them to solidify.
- Inoculation:
 - From a fresh culture of the target fungus, take a mycelial plug using a sterile cork borer.
 - Place the mycelial plug in the center of each PDA plate (both treated and control).
- Incubation and Assessment:
 - Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25-28 °C) in the dark.
 - After a period of incubation (e.g., 3-7 days), when the mycelium in the control plate has reached a significant size, measure the diameter of the fungal colony on all plates.
 - Calculate the percentage of mycelial growth inhibition using the formula:
 - $\text{Inhibition (\%)} = [(dc - dt) / dc] \times 100$

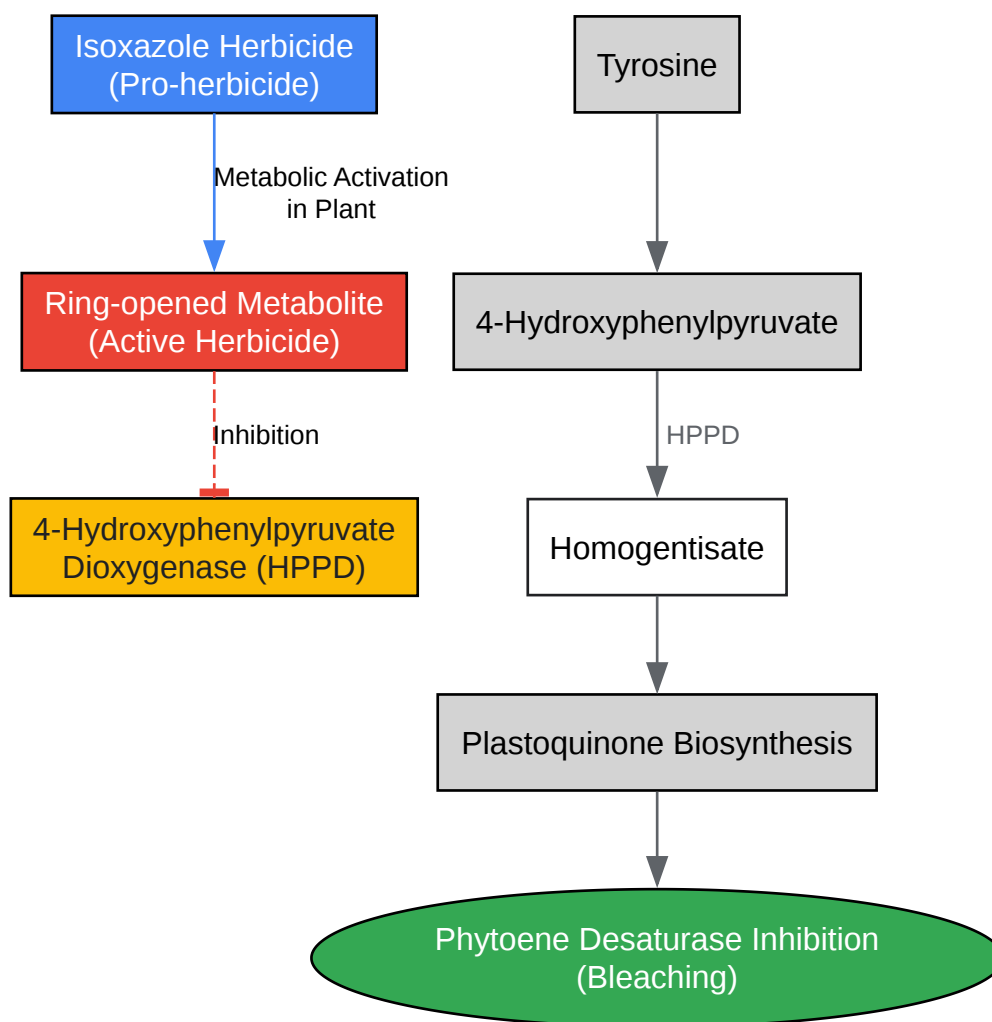
- Where d_c is the average diameter of the fungal colony on the control plate and d_t is the average diameter of the fungal colony on the treated plate.

Visualizations



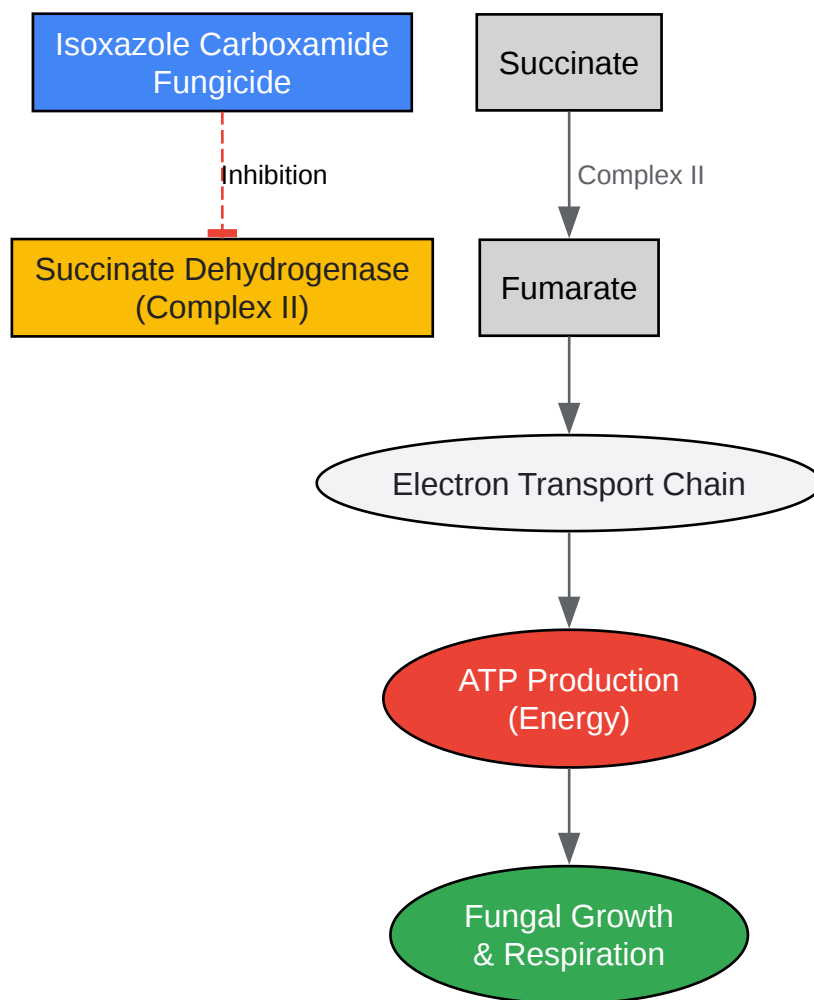
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